BenchChemオンラインストアへようこそ!

4-bromo-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide

BRD4 bromodomain inhibition epigenetic probe structure-activity relationship

4-Bromo-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide (CAS 891114-91-3) is a heterocyclic compound belonging to the class of triazolopyridazine derivatives. It features a [1,2,4]triazolo[4,3-b]pyridazine core coupled to a 4-bromophenyl group via a benzamide linker.

Molecular Formula C18H12BrN5O
Molecular Weight 394.232
CAS No. 891114-91-3
Cat. No. B2450512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide
CAS891114-91-3
Molecular FormulaC18H12BrN5O
Molecular Weight394.232
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)C3=NN4C=NN=C4C=C3
InChIInChI=1S/C18H12BrN5O/c19-14-6-4-12(5-7-14)18(25)21-15-3-1-2-13(10-15)16-8-9-17-22-20-11-24(17)23-16/h1-11H,(H,21,25)
InChIKeySXDFLTWDWYSVIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide (CAS 891114-91-3): A Triazolopyridazine Scaffold for Bromodomain and Kinase Inhibitor Procurement


4-Bromo-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide (CAS 891114-91-3) is a heterocyclic compound belonging to the class of triazolopyridazine derivatives. It features a [1,2,4]triazolo[4,3-b]pyridazine core coupled to a 4-bromophenyl group via a benzamide linker. This scaffold has been disclosed in patent literature as part of a series of substituted triazolopyridazines that act as inhibitors of bromodomain-containing proteins, particularly the BET family (BRD2, BRD3, BRD4, BRDT) [1]. The structural architecture is consistent with known chemical starting points for designing potent BRD4 bromodomain inhibitors, as demonstrated by crystallographic studies of closely related [1,2,4]triazolo[4,3-b]pyridazine analogs in complex with BRD4 BD1 [2].

Why Simple Halogen or Benzamide Swaps Cannot Guarantee Equivalent Performance to the 4-Bromo-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide Architecture


Procurement decisions for triazolopyridazine-based probes cannot assume interchangeable activity between compounds that differ only in the halogen substitution pattern or the position of the benzamide attachment. The BRD4 bromodomain binding pocket exhibits sensitivity to subtle structural variations, as demonstrated by the wide IC50 range (5.7 µM to 36.5 µM) observed across structurally related [1,2,4]triazolo[4,3-b]pyridazine derivatives with different substituents [1]. The 4-bromo substitution on the benzamide moiety provides a unique halogen-bonding donor capability that is absent in 4-fluoro, 4-chloro, or 4-methyl analogs, potentially altering both binding affinity and selectivity profiles relative to these alternative substitution patterns. Furthermore, the meta-substitution of the aniline linker in this compound positions the benzamide group differently than para-substituted analogs, a geometric feature that has been shown to affect the binding mode of bivalent triazolopyridazine inhibitors at the BRD4 tandem bromodomains [1].

Quantitative Procurement Evidence: Structure-Based Differentiation of 4-Bromo-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide from Closest Analogs


BRD4 BD1 Inhibitory Potency: SAR-Indicated Potential Advantage versus 3-Substituted Triazolopyridazine Analogs

In a structure-activity relationship study of [1,2,4]triazolo[4,3-b]pyridazine derivatives, compounds bearing substituents at the 3-position of the triazolopyridazine ring (specifically compound 14, a pyridinyl-substituted analog) exhibited an IC50 of 5.7 µM against BRD4 BD1 [1]. The target compound, 4-bromo-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide, lacks substitution at the 3-position—a structural feature that is expected to result in reduced steric bulk but potentially altered binding interactions within the acetyl-lysine recognition pocket. This unsubstituted 3-position allows for a more compact inhibitor architecture that may be preferable for certain crystallographic soaking or fragment-based screening applications. *Note: Direct IC50 data for the target compound are not yet available in the public literature; the comparison is based on SAR trends within the same chemotype.*

BRD4 bromodomain inhibition epigenetic probe structure-activity relationship

Halogen-Bonding Potential of the 4-Bromo Substituent versus 4-Fluoro and 4-Chloro Benzamide Analogs

The 4-bromobenzamide moiety in the target compound provides a larger, more polarizable halogen atom compared to 4-fluoro (commonly used in bioisosteric replacements) and 4-chloro analogs. In the context of triazolopyridazine-based bromodomain inhibitors, the bromine atom can engage in halogen bonding with backbone carbonyl groups in the ZA channel of BRD4 BD1, as suggested by the co-crystal structures of related inhibitors [1]. While 4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide (analogous with fluorine substitution) is commercially available, it lacks the σ-hole magnitude necessary for strong halogen bonding. The difference in polarizability (atomic polarizability: Br = 3.05 ų vs. Cl = 2.18 ų vs. F = 0.557 ų) translates into measurably different non-covalent interaction energies with protein targets. *Note: No direct head-to-head binding comparison between these analogs has been published; this inference is based on established physical chemistry principles and SAR patterns within the triazolopyridazine chemotype.*

halogen bonding medicinal chemistry selectivity modulation

Meta-Aniline Linker Geometry: Differentiation from Para-Substituted Triazolopyridazine Benzamides

The target compound employs a meta-substituted aniline linker connecting the triazolopyridazine core to the 4-bromobenzamide group. This contrasts with para-substituted analogs such as 5-bromo-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide, which position the amide group in a linear, extended orientation relative to the heterocyclic core [2]. In the crystal structures of BRD4 BD1 in complex with triazolopyridazine inhibitors, the binding mode reveals that substituents extending from the 6-position of the triazolopyridazine ring occupy a channel that is sensitive to angular presentation [1]. The meta-configuration introduces an angular kink that may direct the benzamide moiety into a different sub-pocket compared to the linear para-configuration, potentially altering selectivity between BD1 and BD2. The BD1/BD2 selectivity ratio in the published triazolopyridazine series ranges from 0.7 to 1.4 (compound-dependent), indicating that small geometric changes can meaningfully shift domain selectivity [1].

binding geometry linker orientation bivalent inhibitor design

Patent-Covered Chemical Space for Anti-Proliferative Indications: Inclusion Within Broad BRD4 Inhibitor Claims

The compound 4-bromo-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide falls within the general Formula (I) of patent US20200055861, which claims substituted triazolopyridazine compounds as inhibitors of bromodomain-containing proteins (particularly BRD4) for the treatment of proliferative diseases including cancer [1]. This patent explicitly describes the use of such compounds as anti-proliferative and/or cell-killing agents. Compounds outside this patent scope—such as those containing a pyridazine core without the triazolo fusion or those with alternative heterocyclic cores that do not map to the claimed substitution patterns—are not covered by this intellectual property, which may be relevant for organizations evaluating freedom-to-operate or seeking patent-protected chemical starting points for drug discovery programs.

intellectual property anti-proliferative BET bromodomain

High-Impact Application Scenarios for 4-Bromo-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide (CAS 891114-91-3)


Fragment-Based and Structure-Guided Design of Selective BRD4 Bromodomain Inhibitors

The compact, unsubstituted triazolopyridazine core of this compound makes it an ideal starting scaffold for fragment elaboration campaigns targeting BRD4 bromodomains. Its structural compatibility with the BRD4 BD1 acetyl-lysine binding pocket has been established through co-crystallographic studies of closely related analogs (PDB 7YMG) [2]. Researchers can leverage the 4-bromo substituent as a halogen-bonding anchor in the ZA channel while exploring substitution vectors at the 3-position of the triazolopyridazine ring to improve potency from the micromolar baseline established for the chemotype (representative BD1 IC50 values: 5.7–25.2 µM) [2]. The meta-aniline linker geometry further provides an angular entry vector that can be exploited to achieve BD1-over-BD2 selectivity.

BRD4-Targeted PROTAC and Bivalent Degrader Development

The absence of a substituent at the 3-position of the triazolopyridazine ring leaves this vector open for linker attachment, making this compound a suitable BRD4-binding warhead for the design of proteolysis-targeting chimeras (PROTACs) or bivalent bromodomain inhibitors such as the AZD5153 chemotype [2]. Unlike more heavily substituted triazolopyridazine analogs that restrict accessible attachment points, the compound's uncluttered architecture allows for modular linker installation without perturbing the core binding interactions. The 4-bromobenzamide group can also be used as a synthetic handle for late-stage diversification via cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig).

Kinase Selectivity Profiling and Polypharmacology Studies

Triazolopyridazine derivatives, including structurally related benzamides, have been disclosed as inhibitors of multiple kinases, including c-Met and Pim-1 [REFS-1, cross-referenced from broader patent literature]. The dual bromodomain-kinase inhibitory potential of this scaffold class makes the compound valuable for polypharmacology studies that systematically probe the overlap between kinase and bromodomain inhibition. The 4-bromo substituent provides a distinct selectivity signature compared to 4-fluoro or 4-chloro analogs due to differences in halogen-bonding interactions with kinase hinge regions and hydrophobic back pockets.

Chemical Tool Compound for Validating Bromodomain Dependency in Cancer Cell Lines

The patent literature covering this chemical series includes claims for anti-proliferative activity against cancer cells [1], positioning compounds within this scaffold as potential chemical probes for BRD4-dependent cancer models. When benchmarked against the reference BRD4 inhibitor JQ1 (BD1 IC50 = 195.1 nM, BD2 IC50 = 251.4 nM) [2], triazolopyridazine analogs operate in a lower potency range that may be advantageous for dose-response titration studies where partial BRD4 inhibition is desired to avoid the confounding effects of complete BET protein displacement. The compound's distinct chemotype also offers an orthogonal chemical probe to validate target engagement independently of the widely used benzodiazepine and isoxazole-based BET inhibitors.

Quote Request

Request a Quote for 4-bromo-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.